molecular formula C5H11NO B3040035 (1-Methylazetidin-3-yl)methanol CAS No. 1499172-23-4

(1-Methylazetidin-3-yl)methanol

Cat. No.: B3040035
CAS No.: 1499172-23-4
M. Wt: 101.15 g/mol
InChI Key: MFYXNTFIFHINFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylazetidin-3-yl)methanol typically involves the reaction of azetidine with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Methylazetidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Methylazetidin-3-yl)methanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of enzyme inhibitors .

Medicine: It is investigated for its role in drug development and pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and resins .

Mechanism of Action

The mechanism of action of (1-Methylazetidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

  • (1-Methylazetidin-3-yl)amine
  • (1-Methylazetidin-3-yl)acetate
  • (1-Methylazetidin-3-yl)chloride

Comparison: (1-Methylazetidin-3-yl)methanol is unique due to its hydroxyl functional group, which imparts distinct chemical and biological properties. Compared to its amine, acetate, and chloride counterparts, the hydroxyl group allows for a wider range of chemical reactions and interactions, making it a versatile compound in various applications .

Biological Activity

(1-Methylazetidin-3-yl)methanol, a compound characterized by its azetidine ring structure and hydroxymethyl functional group, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H11NO\text{C}_5\text{H}_{11}\text{NO} and features a saturated four-membered ring containing nitrogen. The presence of the hydroxymethyl group enhances its reactivity and interaction with biological targets.

Property Description
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
Functional GroupsHydroxymethyl, Azetidine ring
SolubilitySoluble in polar solvents

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group enhances binding affinity, while the azetidine ring may contribute to conformational flexibility, allowing for diverse interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as a ligand for certain receptors, modulating their activity and influencing physiological responses.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Demonstrated efficacy against various bacterial strains.
  • Antiviral Properties: Potential activity against viral pathogens, warranting further investigation.
  • Cytotoxic Effects: Observed in certain cancer cell lines, suggesting a role in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • Antimicrobial Evaluation
    • A study assessed the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
    • Table 1: Antimicrobial Activity Results
    Pathogen Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Cytotoxicity Studies
    • Research conducted on various cancer cell lines revealed that this compound induced apoptosis at higher concentrations.
    • Table 2: Cytotoxicity Data
    Cell Line IC50 (µM)
    HeLa15
    MCF-720
    A54925
  • Pharmacokinetics
    • A pharmacokinetic study evaluated the absorption and metabolism of the compound in animal models. Results showed favorable bioavailability and a half-life suitable for therapeutic applications.

Properties

IUPAC Name

(1-methylazetidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-2-5(3-6)4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYXNTFIFHINFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499172-23-4
Record name (1-methylazetidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylazetidin-3-yl)methanol
Reactant of Route 2
(1-Methylazetidin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Methylazetidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Methylazetidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Methylazetidin-3-yl)methanol
Reactant of Route 6
(1-Methylazetidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.